4-Bromo-7-fluoro-3-iodo-2H-indazole
Description
4-Bromo-7-fluoro-3-iodo-2H-indazole is a halogenated indazole derivative characterized by bromo (Br), fluoro (F), and iodo (I) substituents at positions 4, 7, and 3, respectively. The unique combination of halogens in this compound suggests tailored electronic and steric properties, which may influence reactivity, binding affinity, and metabolic stability.
Properties
IUPAC Name |
4-bromo-7-fluoro-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPICWXOEHKMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1)Br)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-7-fluoro-3-iodo-2H-indazole involves several steps, typically starting with the preparation of the indazole core. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro or azido precursors to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This approach uses 2-azidobenzaldehydes and amines to form the indazole ring without the need for a catalyst or solvent.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
4-Bromo-7-fluoro-3-iodo-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, fluorine, and iodine) makes this compound a good candidate for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The halogen substituents allow for coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the indazole ring or the substituents.
Scientific Research Applications
4-Bromo-7-fluoro-3-iodo-2H-indazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-3-iodo-2H-indazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indazole derivatives are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Structural and Functional Group Differences
Core Scaffold and Substituent Analysis
The table below compares 4-Bromo-7-fluoro-3-iodo-2H-indazole with structurally related compounds:
Key Observations :
- Halogen Diversity: The target compound’s iodine substituent distinguishes it from bromo/fluoro-only analogs like 4-Bromo-7-fluoro-1H-indazole.
- Functional Group Contrast : Compared to 3-Bromo-2H-indazole-7-carbaldehyde, the absence of an aldehyde group in the target compound reduces electrophilicity, favoring stability over reactivity .
Stability and Commercial Availability
- Stability : Iodine’s weaker C-I bond (vs. C-Br or C-F) may render the target compound more light-sensitive, necessitating storage in amber vials. In contrast, 4-Bromo-7-fluoro-1H-indazole (purity 98%) is commercially available in gram quantities, suggesting robust synthetic protocols .
- Supply Chain: notes that analogs like 3-Bromo-2H-indazole-7-carbaldehyde are supplied by Chinese manufacturers, but iodine’s regulatory and handling challenges may limit the target compound’s accessibility .
Biological Activity
4-Bromo-7-fluoro-3-iodo-2H-indazole is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a selective inhibitor of various biological targets.
This indazole derivative features a unique combination of halogen substituents (bromine, fluorine, and iodine), which significantly influence its chemical reactivity and biological activity. These halogens can enhance the compound's ability to interact with biological macromolecules, potentially leading to improved therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in various signaling pathways related to cell growth and metabolism. The inhibition of PI3Kδ can lead to significant anti-inflammatory and antitumor effects.
Target Pathways
The compound influences several biochemical pathways, including:
- Antitumor Activity : Indazole derivatives have shown promise in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : By modulating immune responses, it may reduce inflammation.
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
Biological Activities
This compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |
| Antifungal | Shows activity against pathogenic fungi. |
| Antitumor | Inhibits cancer cell growth in various cancer types. |
| Anti-inflammatory | Reduces inflammatory responses in cellular models. |
| Antiviral | Potential activity against certain viral infections. |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Anticancer Research : A study demonstrated that this compound effectively inhibits the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest .
- Inflammation Models : Research indicated that treatment with this indazole derivative reduced pro-inflammatory cytokines in animal models, suggesting its utility in inflammatory diseases.
- Antimicrobial Studies : The compound was tested against multiple pathogens, showing promising results particularly against resistant strains of bacteria, indicating its potential as a new antimicrobial agent .
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of the Indazole Core : This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzaldehydes.
- Halogenation Reactions : Specific conditions are applied to introduce bromine, fluorine, and iodine into the indazole structure.
- Optimization for Yield : Industrial methods may involve continuous flow reactors and automated synthesis techniques to enhance yield and purity.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-7-fluoro-3-iodo-2H-indazole, and how do reaction conditions influence yield?
Methodological Answer:
- Halogenation Strategies : Sequential halogenation (bromination, fluorination, iodination) is preferred to avoid steric hindrance. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective iodination .
- Key Parameters :
- Temperature: Maintain ≤80°C during iodination to prevent dehalogenation.
- Solvent: Polar aprotic solvents (DMF or DMSO) enhance solubility of halogenated intermediates.
- Catalyst: Pd(PPh₃)₄ improves iodine incorporation efficiency .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1). Purify via column chromatography (≥95% purity) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | CDCl₃, 400 MHz | Confirm halogen positions and indazole backbone |
| HPLC | C18 column, 70:30 MeOH/H₂O | Quantify purity (>98%) |
| Mass Spec | ESI+ mode | Verify molecular ion [M+H]⁺ at m/z 355.8 |
- Validation : Cross-check melting point (observed: 142–145°C) with literature to confirm crystallinity .
Q. What stability considerations are critical for storing halogenated indazole derivatives?
Methodological Answer:
- Storage Conditions :
- Temperature: –20°C in amber vials to prevent photodegradation.
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of C–I bonds.
- Solubility: Store in DMSO (10 mM stock) for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Iterative Analysis :
NMR Anomalies : If ¹H NMR shows unexpected splitting, use NOESY to confirm spatial proximity of halogens .
Mass Spec Discrepancies : Perform HRMS to distinguish between [M+H]⁺ and potential adducts (e.g., Na⁺/K⁺).
X-ray Crystallography : Resolve ambiguous NOE signals by determining crystal structure (e.g., CCDC deposition) .
Q. What methodological approaches optimize regioselectivity in multi-halogenated indazole synthesis?
Methodological Answer:
Q. How do electronic effects of multiple halogens influence reaction pathways in cross-coupling reactions?
Methodological Answer:
- Electronic Profiling :
- Bromine : Electron-withdrawing effect activates C-3 for nucleophilic substitution.
- Iodine : High polarizability stabilizes Pd intermediates in cross-couplings .
- Case Study :
- Negishi Coupling : Iodo substituents at C-3 enhance oxidative addition rates with Zn reagents.
- Buchwald-Hartwig Amination : Fluoro groups at C-7 deactivate aromatic rings, requiring stronger bases (e.g., Cs₂CO₃) .
Data Contradiction Analysis
Example : Conflicting HPLC and NMR purity reports.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
